molecular formula C14H21N B3300540 Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine CAS No. 902742-36-3

Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine

Cat. No.: B3300540
CAS No.: 902742-36-3
M. Wt: 203.32 g/mol
InChI Key: IVMVLJNXWHRWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine is a chemical compound with the molecular formula C14H21N and a molecular weight of 203.33 g/mol . It is also known by its IUPAC name, cyclopropyl (4-isobutylphenyl)methylamine . This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a 2-methylpropyl group and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl[4-(2-methylpropyl)phenyl]methanamine typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Attachment of the phenyl ring: The cyclopropyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.

    Substitution with the 2-methylpropyl group: The phenyl ring is further substituted with a 2-methylpropyl group using a Grignard reaction or similar organometallic reaction.

    Introduction of the methanamine group: Finally, the methanamine group is introduced through reductive amination of the corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted amines

Scientific Research Applications

Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopropyl[4-(2-methylpropyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

cyclopropyl-[4-(2-methylpropyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-10(2)9-11-3-5-12(6-4-11)14(15)13-7-8-13/h3-6,10,13-14H,7-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMVLJNXWHRWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227355
Record name α-Cyclopropyl-4-(2-methylpropyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902742-36-3
Record name α-Cyclopropyl-4-(2-methylpropyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902742-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclopropyl-4-(2-methylpropyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine
Reactant of Route 3
Reactant of Route 3
Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine
Reactant of Route 4
Reactant of Route 4
Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine
Reactant of Route 5
Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine
Reactant of Route 6
Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.